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The landscape of obesity pharmacotherapy is undergoing a rapid transformation, with a

pipeline of novel drug candidates offering diverse mechanisms of action beyond traditional

appetite suppression. This guide provides a comparative analysis of Azelaprag, a first-in-class

oral apelin receptor agonist, against other key obesity drug candidates. This document is

intended for researchers, scientists, and drug development professionals, offering a synthesis

of preclinical and clinical data, detailed experimental methodologies, and an objective

comparison of performance metrics.

Executive Summary: Azelaprag, an oral "exercise mimetic," showed promise in preclinical

models by enhancing weight loss and improving body composition when combined with

incretin-based therapies. However, its clinical development was recently halted. In December

2024, BioAge Labs announced the discontinuation of the Phase 2 STRIDES trial of azelaprag,

both as a monotherapy and in combination with tirzepatide, due to observations of liver

transaminitis (elevated liver enzymes) in participants receiving the drug.[1][2][3][4][5] This

safety concern places its future in question, especially when benchmarked against the robust

efficacy and more established safety profiles of incretin agonists, which continue to set new

standards in weight management.

Overview of Azelaprag
Azelaprag (formerly BGE-105) is an orally administered small molecule that activates the

apelin receptor (APJ).[6][7] The apelin system is involved in various physiological processes,
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including metabolism and muscle function.[8] Apelin is an "exerkine," a peptide released in

response to exercise, and by mimicking its action, azelaprag was developed to promote the

metabolic benefits of physical activity.[8]

Preclinical Promise: In mouse models of diet-induced obesity, the addition of azelaprag to

incretin agonists like semaglutide (a GLP-1 agonist) and tirzepatide (a GLP-1/GIP dual

agonist) approximately doubled the weight loss achieved with the incretin alone. Notably, this

synergistic effect was not associated with a further decrease in food intake, suggesting a

mechanism related to increased energy expenditure and improved body composition.[8][9]

[10]

Clinical Development and Discontinuation: Azelaprag was well-tolerated in seven Phase 1

trials involving over 240 subjects.[7] A Phase 1b study in healthy older volunteers on bed rest

showed it could prevent muscle atrophy.[8] The Phase 2 STRIDES trial was designed to

evaluate two oral doses of azelaprag (300 mg once or twice daily) combined with a weekly 5

mg subcutaneous injection of tirzepatide in obese individuals aged 55 and older.[2][4]

However, the trial was stopped after 11 of the 204 enrolled participants in the azelaprag
treatment groups developed transaminase elevations without clinically significant symptoms.

[2][4] No such liver enzyme elevations were seen in the tirzepatide-only group.[1][2][3]

Comparative Analysis of Obesity Drug Candidates
The current and emerging therapies for obesity primarily target hormonal pathways that

regulate appetite, satiety, and metabolism. The following tables summarize the key

characteristics, clinical efficacy, and safety profiles of azelaprag's main comparators.

Data Presentation
Table 1: Mechanism of Action of Key Obesity Drug Candidates
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Drug Class Target Receptor(s)
Key Physiological
Effects

Representative
Drug(s)

Apelin Receptor

Agonist
Apelin Receptor (APJ)

Mimics metabolic

benefits of exercise,

potentially increases

energy expenditure,

and preserves muscle

mass.[8]

Azelaprag

GLP-1 Receptor

Agonists

Glucagon-Like

Peptide-1 (GLP-1)

Increases glucose-

dependent insulin

secretion, suppresses

glucagon, slows

gastric emptying, and

promotes satiety via

central nervous

system pathways.[11]

[12][13][14]

Semaglutide,

Liraglutide

Dual GLP-1/GIP

Receptor Agonists

GLP-1 and Glucose-

Dependent

Insulinotropic

Polypeptide (GIP)

Integrates GLP-1

effects with GIP's

actions on insulin

secretion and

potential benefits on

fat metabolism and

energy balance.[15]

[16][17]

Tirzepatide

Triple GLP-

1/GIP/Glucagon

Agonists

GLP-1, GIP, and

Glucagon

Combines incretin

effects with glucagon's

potential to increase

energy expenditure

and lipolysis.[18][19]

[20][21][22]

Retatrutide

Amylin Analogues Amylin and Calcitonin

Receptors

Slows gastric

emptying, suppresses

post-meal glucagon

secretion, and

Cagrilintide
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promotes satiety

through central

mechanisms.[23][24]

[25][26][27]

MC4R Agonists
Melanocortin-4

Receptor (MC4R)

Activates the MC4R

pathway in the

hypothalamus to

reduce appetite and

increase resting

energy expenditure.

[28][29][30][31][32]

Setmelanotide

Table 2: Summary of Clinical Trial Efficacy for Selected Obesity Drug Candidates
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Drug
Trial
(Example)

Duration
Mean Body
Weight
Loss (%)

Placebo-
Subtracted
Weight
Loss (%)

Key
Findings

Azelaprag +

Tirzepatide

STRIDES

(Phase 2)

N/A

(Discontinued

)

N/A N/A

Trial halted

due to liver

safety

concerns

(transaminitis

).[1][2][3]

Semaglutide

2.4 mg
STEP 1 68 weeks 14.9% 12.4%

Significant

weight loss

achieved and

sustained

over 68

weeks.

Tirzepatide

15 mg

SURMOUNT-

1
72 weeks 20.9% 17.8%

Demonstrate

d superior

weight loss

compared to

GLP-1

monotherapy.

[33]

Retatrutide

12 mg
Phase 2 48 weeks 24.2% ~22%

Showed the

highest level

of weight loss

among

publicly

reported

pharmacother

apies.

Cagrilintide

4.5 mg

Phase 2 26 weeks 10.8% 7.8% Dose-

dependent

weight loss;
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well-

tolerated.

Setmelanotid

e

Phase 3

(POMC/PCS

K1 or LEPR

deficiency)

~1 year ~25.6%
N/A (Open-

label)

Highly

effective in

patients with

specific rare

genetic

disorders of

obesity.[31]

Table 3: Safety and Tolerability Profiles

Drug Class/Drug Common Adverse Events
Serious Adverse Events /
Key Concerns

Azelaprag N/A (Limited long-term data)
Liver Transaminitis (leading to

trial discontinuation).[1][2][5]

GLP-1 Based Therapies

(Semaglutide, Tirzepatide,

Retatrutide)

Nausea, vomiting, diarrhea,

constipation, abdominal pain

(typically mild-to-moderate and

transient).[11][14]

Pancreatitis, medullary thyroid

carcinoma (black box warning),

gallbladder disease,

gastroparesis.

Amylin Analogues

(Cagrilintide)

Nausea, vomiting, injection site

reactions.[23][24]

Generally well-tolerated in

clinical trials to date.

MC4R Agonists

(Setmelanotide)

Skin hyperpigmentation,

injection site reactions,

nausea, headache.[28]

Depression and suicidal

ideation, effects on heart rate

and blood pressure (less

pronounced than first-

generation MC4R agonists).

[28]

Experimental Protocols
Detailed clinical trial protocols are proprietary. However, the design of pivotal Phase 3 trials for

obesity follows a generally standardized methodology as outlined by regulatory bodies like the
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FDA.

General Protocol for a Phase 3 Obesity Clinical Trial (e.g., SURMOUNT, STEP programs):

Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter

trial.[33][34][35][36]

Participant Population: Adults (≥18 years) with a Body Mass Index (BMI) of ≥30 kg/m ² or ≥27

kg/m ² with at least one weight-related comorbidity (e.g., hypertension, dyslipidemia), who

have reported at least one unsuccessful dietary effort to lose weight.[33] Key exclusion

criteria typically include diabetes (unless it is a specific cohort), major cardiovascular events,

or prior bariatric surgery.

Randomization and Intervention: Participants are randomized (e.g., in a 1:1:1:1 ratio) to

receive different doses of the investigational drug (e.g., Tirzepatide 5 mg, 10 mg, 15 mg) or a

matching placebo.[33] The drug is typically administered subcutaneously once weekly. All

participants receive counseling on a reduced-calorie diet and increased physical activity.

Dose Escalation: To improve tolerability, the investigational drug is initiated at a low dose and

escalated every 4 weeks to reach the target maintenance dose.[33]

Trial Duration: Typically 68 to 72 weeks of treatment, followed by a safety follow-up period.

[33]

Primary Endpoints:

Percent change in body weight from baseline to the end of the treatment period.[34][35]

Percentage of participants who achieve ≥5% weight loss.

Key Secondary Endpoints:

Percentage of participants achieving ≥10%, ≥15%, or ≥20% weight loss.

Changes in cardiometabolic risk factors (e.g., waist circumference, blood pressure, lipids,

HbA1c).

Changes in physical function and patient-reported outcomes.
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Statistical Analysis: The primary analysis is typically performed using an intent-to-treat

approach with statistical models like ANCOVA to compare treatment groups against placebo.

Mandatory Visualizations
Signaling Pathway Diagrams

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space

Target Cell (e.g., Skeletal Muscle, CNS)

Azelaprag
(Oral Agonist)

Apelin Receptor (APJ)
(GPCR)

Binds & Activates

G-Protein
Activation

Downstream Signaling
(e.g., PI3K/Akt, MAPK)

Metabolic & Physiological Effects

Leads to

 • Increased Insulin Sensitivity  • Increased Energy Expenditure  • Prevention of Muscle Atrophy

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 15 Tech Support

https://www.benchchem.com/product/b605792?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Azelaprag activates the APJ receptor, initiating downstream signaling for metabolic

benefits.
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Caption: GLP-1 and GIP receptor agonists activate multiple pathways to regulate metabolism

and appetite.
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Caption: Standard workflow for a randomized, placebo-controlled obesity clinical trial.
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Azelaprag presented a novel, non-incretin-based oral strategy for obesity by targeting the

apelin receptor to mimic the metabolic effects of exercise. Preclinical data were compelling,

suggesting a synergistic relationship with established incretin drugs that could enhance weight

loss while preserving muscle mass. However, the emergence of a significant liver safety signal

during the Phase 2 STRIDES trial has led to its discontinuation, casting considerable doubt on

its future development path.[1][2]

In stark contrast, the field of incretin-based therapies continues to advance rapidly. Dual GLP-

1/GIP agonists like tirzepatide and emerging triple agonists like retatrutide have demonstrated

unprecedented levels of weight loss, rivaling the efficacy of bariatric surgery.[18][19] While

primarily associated with gastrointestinal side effects, their overall safety and tolerability profiles

are well-characterized through extensive clinical trial programs. For now, the benchmark for

obesity pharmacotherapy is firmly set by the incretin class, and any new entrant, including a

potentially reformulated or re-dosed azelaprag, will face the high bar of demonstrating superior

or complementary efficacy without compromising safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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